
2-Methyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a carboxylic acid group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Aplicaciones Científicas De Investigación
2-Methyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Research has shown that thiazole derivatives can modulate various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxy-phenyl)-2-methyl-thiazole-4-carboxylic acid
- 5-(3-Hydroxy-phenyl)-2-methyl-thiazole-4-carboxylic acid
- 5-(3-Methoxy-phenyl)-2-ethyl-thiazole-4-carboxylic acid
Uniqueness
2-Methyl-5-(3-methoxy-phenyl)-thiazole-4-carboxylic acid is unique due to the specific positioning of the methoxy group on the phenyl ring and the methyl group on the thiazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methoxy group can enhance its solubility and interaction with biological targets, while the carboxylic acid group can facilitate its incorporation into more complex molecular frameworks.
Propiedades
Fórmula molecular |
C12H11NO3S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-10(12(14)15)11(17-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
IKMJWPHKFSSZGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(S1)C2=CC(=CC=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)

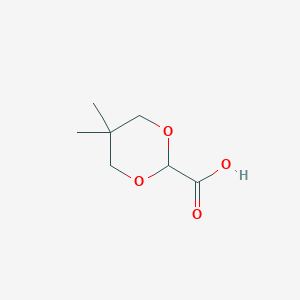
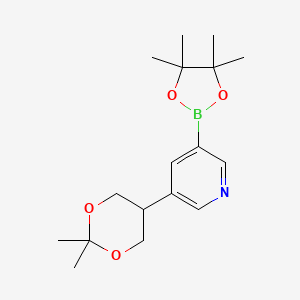
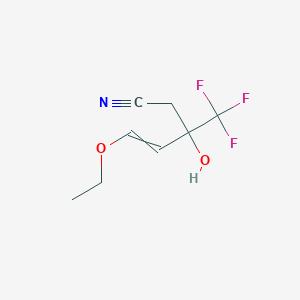
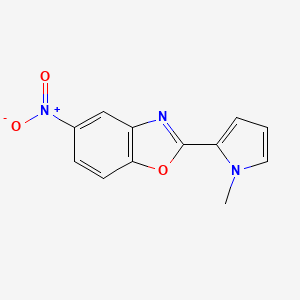
![5-(Chloromethyl)-1-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B8674041.png)

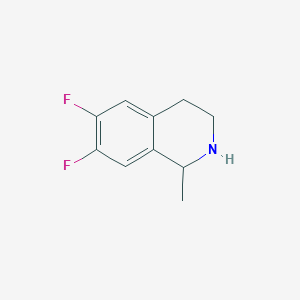
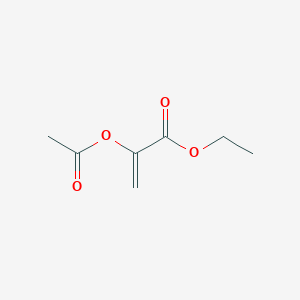
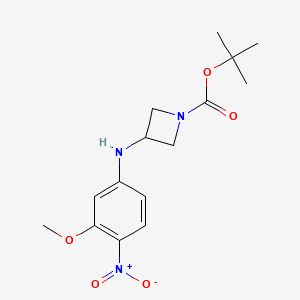
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)
